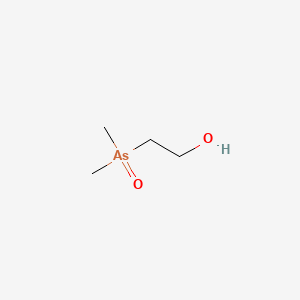

Ethanol, 2-(dimethylarsinyl)-

Description

Properties

CAS No. |

82563-93-7 |

|---|---|

Molecular Formula |

C4H11AsO2 |

Molecular Weight |

166.05 g/mol |

IUPAC Name |

2-dimethylarsorylethanol |

InChI |

InChI=1S/C4H11AsO2/c1-5(2,7)3-4-6/h6H,3-4H2,1-2H3 |

InChI Key |

UWOZAQRDLRRANI-UHFFFAOYSA-N |

Canonical SMILES |

C[As](=O)(C)CCO |

Origin of Product |

United States |

Synthetic Methodologies for Ethanol, 2 Dimethylarsinyl and Analogous Dimethylarsinyl Structures

Foundational Strategies for Carbon-Arsenic Bond Formation in Organoarsenic Alcohols

The formation of a stable C-As bond is fundamental to the synthesis of organoarsenic compounds like "Ethanol, 2-(dimethylarsinyl)-". The strategies employed typically involve the reaction of a nucleophilic arsenic species with an electrophilic carbon scaffold or vice versa. nih.gov The choice of precursors and reaction conditions is critical for achieving desired yields and purity, as many traditional methods involving arsenic halides are falling out of favor due to their high toxicity. researchgate.net

The introduction of the dimethylarsinyl group, [-(As(CH₃)₂)], onto an organic framework like an ethanol (B145695) backbone relies on highly reactive arsenic-containing precursors. The selection of the precursor is often a trade-off between reactivity, yield, and reproducibility.

Sodium dimethylarsenide (NaAs(CH₃)₂) serves as a potent nucleophile for the formation of C-As bonds. acs.org It is typically prepared from precursors like dimethyliodoarsine and sodium metal in an inert atmosphere. This reagent readily participates in nucleophilic substitution reactions with alkyl halides or tosylates. For example, the synthesis of 1-(Dimethylarsinyl)pentadecane has been achieved by reacting sodium dimethylarsenide with 1-pentadecyl tosylate. nih.gov

However, while effective, this method can present challenges. Attempts to use sodium dimethylarsenide for nucleophilic substitution on longer-chain alkyl substrates have resulted in progressively lower yields, indicating a potential limitation of this approach for certain molecular structures. acs.org

An alternative and often preferred route for creating dimethylarsinyl compounds involves the use of bis(dimethylarsenic) oxide, [(CH₃)₂As]₂O. acs.orgnih.gov This reagent has been shown to provide higher and more reproducible yields compared to sodium dimethylarsenide, particularly in the synthesis of arsenolipids. acs.org

Bis(dimethylarsenic) oxide is typically generated in situ by reacting iododimethylarsine (B129139) with a concentrated solution of sodium hydroxide (B78521) under an inert atmosphere. nih.gov The resulting oxide can then be reacted with a bromo- or iodo-alkane, often suspended in ethanol, at elevated temperatures (e.g., 80°C) to form the desired C-As bond. acs.orgnih.gov This procedure has been successfully employed to synthesize a variety of dimethylarsinyl compounds, including long-chain fatty acids and hydrocarbons. acs.orgnih.gov Despite its advantages, scaling up reactions involving bis(dimethylarsenic) oxide can be hampered by a lack of reproducibility, potentially due to the intermediate's instability in the presence of moisture. nih.gov

| Precursor | Typical Preparation | Reacts With | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Sodium Dimethylarsenide (NaAs(CH₃)₂) | Dimethyliodoarsine + Sodium Metal | Alkyl Halides, Alkyl Tosylates | Highly reactive nucleophile | Lower yields with some substrates (e.g., long chains) | acs.orgnih.gov |

| Bis(dimethylarsenic) Oxide ([(CH₃)₂As]₂O) | Iododimethylarsine + NaOH (aq) | Bromoalkanes, Iodoalkanes | Higher and more reproducible yields than NaAs(CH₃)₂ | In situ intermediate can be unstable; issues with scalability | acs.orgnih.gov |

The primary mechanism for introducing the dimethylarsinyl group into an organic scaffold, such as a precursor to an organoarsenic alcohol, is through nucleophilic substitution (Sₙ2) reactions. In this process, a nucleophilic arsenic species attacks an electrophilic carbon atom, displacing a leaving group.

Using Sodium Dimethylarsenide : The arsenide anion, [As(CH₃)₂]⁻, acts as the nucleophile, attacking an alkyl halide (R-X) or an alkyl tosylate (R-OTs). The ethanol moiety would require a precursor like 2-bromoethanol (B42945) or ethylene (B1197577) oxide, where the arsenic nucleophile would attack the carbon atom bearing the leaving group.

Using Bis(dimethylarsenic) Oxide : The reaction of [(CH₃)₂As]₂O with an alkyl bromide (R-Br) is a key step in many syntheses. nih.gov The reaction is typically performed by heating the mixture overnight. acs.org This process ultimately results in the formation of the R-As(O)(CH₃)₂ structure, where the arsenic is in the pentavalent state (As(V)). The synthesis of "Ethanol, 2-(dimethylarsinyl)-" would likely involve the reaction of bis(dimethylarsenic) oxide with 2-bromoethanol.

Following the C-As bond formation, an oxidation step may be necessary to convert the trivalent arsenic (arsine) to the pentavalent state (arsine oxide), as seen in the target compound "Ethanol, 2-(dimethylarsinyl)-" which is also named 2-Dimethylarsorylethanol. vulcanchem.com This oxidation can be achieved using agents like hydrogen peroxide or ozone. vulcanchem.com

Achieving stereochemical control in organoarsenic synthesis is a significant challenge and an area of ongoing research. Trivalent arsenic atoms have a higher barrier to inversion compared to nitrogen, meaning that chiral arsines can exist as stable enantiomers. researchgate.netrsc.org This property opens up possibilities for asymmetric synthesis.

Arsenic ylides (alkylidenearsoranes) are important intermediates in organoarsenic chemistry, analogous to the well-known phosphorus ylides used in the Wittig reaction. wikipedia.orgusa-journals.com They are typically more nucleophilic but less stable than their phosphorus counterparts. wikipedia.orgusa-journals.com

Research into the enantioselective olefination of cyclohexanones using a C₂-symmetric chiral arsine has demonstrated that arsenic ylides can be used to control stereochemistry. researchgate.net In a notable finding, the stereochemical outcome of the reaction could be reversed simply by changing the counter-cation of the base used to generate the ylide (from lithium to potassium), highlighting the subtle factors that can influence stereocontrol in these systems. researchgate.net While stabilized arsenic ylides tend to produce a mixture of stereoisomers, unstabilized ylides can react differently, for example, leading to epoxidation with carbonyl compounds. wikipedia.org

Utilization of Sodium Dimethylarsenide as a Nucleophilic Arsenic Source

Mechanisms of Arsenic Introduction into Organic Scaffolds

Directed Synthesis of Specific Dimethylarsinyl Conjugates

The foundational strategies for C-As bond formation have been applied to the directed synthesis of more complex molecules bearing the dimethylarsinyl group. These syntheses are crucial for obtaining pure standards for toxicological studies and for identifying naturally occurring organoarsenic compounds. acs.org

Examples of directed syntheses include:

Arsenolipids : A range of arsenolipids, including arsenic-containing hydrocarbons (As-HC) and fatty acids (As-FA), have been synthesized. For instance, 15-(Dimethylarsinyl)pentadecanoic acid (As-FA 362) was prepared in 88% yield by reacting the corresponding bromo-acid with bis(dimethylarsenic) oxide. nih.gov Similarly, 1-(Dimethylarsinyl)heptadecane (As-HC 360) was synthesized in 63% yield from 1-bromoheptadecane (B13588) using the same arsenic precursor. nih.gov

Arsenosugars : An efficient synthesis of (R)-2,3-dihydroxypropyl 5-deoxy-5-dimethylarsinyl-β-D-riboside, a common marine arsenical, has been developed starting from D-ribose, (S)-2,3-dibenzyloxypropanol, and iododimethylarsine. researchgate.net

Phosphatidylcholines : The first synthesis of an arsenic-containing phosphatidylcholine, a class of arsenolipids discovered in herring caviar, has been reported, providing essential model compounds for biological studies. researchgate.net

These examples demonstrate the versatility of precursors like bis(dimethylarsenic) oxide for conjugating the dimethylarsinyl group to diverse and complex organic scaffolds, including those with hydroxyl functionalities similar to "Ethanol, 2-(dimethylarsinyl)-".

| Synthesized Compound | Arsenic Precursor | Organic Substrate | Yield | Reference |

|---|---|---|---|---|

| 15-(Dimethylarsinyl)pentadecanoic Acid (As-FA 362) | Bis(dimethylarsenic) oxide | Bromopentadecanoic acid | 88% | nih.gov |

| 19-(Dimethylarsinyl)nonadecanoic Acid (As-FA 418) | Bis(dimethylarsenic) oxide | Bromononadecanoic acid | 51% | acs.org |

| 1-(Dimethylarsinyl)heptadecane (As-HC 360) | Bis(dimethylarsenic) oxide | 1-Bromoheptadecane | 63% | nih.gov |

| (R)-2,3-dihydroxypropyl 5-deoxy-5-dimethylarsinyl-β-D-riboside | Iododimethylarsine | Complex sugar-derived substrate | N/A | researchgate.net |

Synthesis of Dimethylarsinyl-Substituted Fatty Acids

Dimethylarsinyl-substituted fatty acids, also known as arseno-fatty acids (As-FAs), are a subclass of arsenolipids found in marine organisms. acs.org Their synthesis is crucial for toxicological studies and for use as analytical standards. nih.gov A common and effective method involves the reaction of a bromo-substituted fatty acid with an arsenic nucleophile. nih.govacs.org

One established pathway utilizes bis(dimethylarsine) oxide as the arsenic source. acs.org For instance, the synthesis of 15-(Dimethylarsinyl)pentadecanoic acid was achieved by reacting bromopentadecanoic acid with bis(dimethylarsine) oxide, resulting in an 88% yield. acs.org A similar approach was used for 19-(Dimethylarsinyl)nonadecanoic acid, which was synthesized from bromononadecanoic acid with a 51% yield. acs.org

An improved methodology has been developed to overcome the high cost of starting materials, such as in the synthesis of As-FA 362. nih.gov This enhanced route begins with the more accessible pentadecanolide, which is converted to 15-bromopentadecanoic acid in high yield (93%) by heating it with a mixture of hydrobromic and sulfuric acids. nih.gov The subsequent C–As bond formation follows the established procedure of reacting the bromo-acid with a dimethylarsinyl source, leading to the final product. nih.gov

| Product | Starting Material | Key Reagent | Yield | Reference |

| 15-(Dimethylarsinyl)pentadecanoic Acid | Bromopentanoic acid | Bis(dimethylarsine) oxide | 88% | acs.org |

| 19-(Dimethylarsinyl)nonadecanoic Acid | Bromononadecanoic acid | Bis(dimethylarsine) oxide | 51% | acs.org |

| 15-Bromopentadecanoic acid (Intermediate) | Pentadecanolide | HBr / H₂SO₄ | 93% | nih.gov |

Synthesis of Dimethylarsinyl-Substituted Hydrocarbons

The synthesis of hydrocarbons bearing a dimethylarsinyl group, which includes the title compound "Ethanol, 2-(dimethylarsinyl)-", often employs nucleophilic substitution reactions where a dimethylarsenide species attacks an alkyl halide. acs.org These compounds, sometimes referred to as arseno-hydrocarbons (As-HCs), are another major class of arsenolipids. nih.gov

The general method involves reacting a bromoalkane with bis(dimethylarsine) oxide. acs.org For example, 1-(Dimethylarsinyl)heptadecane was prepared by reacting 1-bromoheptadecane with bis(dimethylarsine) oxide, yielding the product as a white solid in 63% yield. acs.org This approach has proven robust for creating a range of saturated long-chain hydrocarbons substituted with a dimethylarsinyl group. acs.org

The synthesis of "Ethanol, 2-(dimethylarsinyl)-", also known as dimethylarsinoyl ethanol (DMAE), is significant as it is considered a key intermediate in the environmental degradation of arsenosugars and a potential precursor in the biosynthesis of arsenobetaine (B179536). researchgate.net While specific high-yield synthesis details for DMAE are less commonly published in the context of arsenolipid research, its formation is often noted as a metabolic or degradation product. researchgate.netscite.ai The general principles of nucleophilic substitution, likely reacting sodium dimethylarsenide with 2-chloroethanol (B45725) or a similar substrate, would be the logical synthetic route.

| Product | Starting Material | Key Reagent | Yield | Reference |

| 1-(Dimethylarsinyl)heptadecane | 1-Bromoheptadecane | Bis(dimethylarsine) oxide | 63% | acs.org |

| As-HC 444 | 1-Bromotricosane | Dimethylarsinyl source | 37% | nih.gov |

Synthetic Routes to Dimethylarsinylribosides and Related Arsenosugars

Arsenosugars are a complex family of arsenic-containing ribosides found predominantly in marine algae. researchgate.netnih.gov Their synthesis is a key area of research for understanding arsenic's biogeochemical cycle. acs.org The biosynthesis in organisms is thought to involve dimethylarsinic acid (DMA) as a precursor. nih.gov It is proposed that DMA is first reduced and then reacts with S-adenosylmethionine (SAM) to form an intermediate, 5′-deoxy-5′-dimethylarsinoyl-adenosine, which then leads to the various arsenosugars. acs.org

Laboratory synthesis of these complex molecules is challenging but has been achieved for use as analytical standards. scite.ai The procedures are often multi-step, requiring careful use of protecting groups on the ribose sugar to ensure the correct stereochemistry and position of the dimethylarsinyl group. While detailed synthetic schemes for a wide array of arsenosugars are specialized, published procedures are available for key compounds like DMAV-sugar-glycerol and DMAV-sugar-sulfate. scite.ai The identification of genes involved in the biosynthetic pathway, such as arsM and arsS in cyanobacteria, has provided significant insight into how these compounds are formed in nature and opens potential biotechnological routes for their synthesis. nih.govacs.org

Advanced Approaches and Novel Reaction Pathways in Organoarsenic Chemical Synthesis

The field of organoarsenic chemistry is continually evolving, with new methods being developed to form C-As bonds more efficiently and safely. rsc.orgusa-journals.com Traditional methods often rely on hazardous and sensitive reagents. unibo.it

One advanced approach involves the in-situ generation of nucleophilic arsenic reagents from nonvolatile and more stable precursors like cyclooligoarsines. rsc.org Cleavage of the As-As bonds in these cyclic compounds with various anion sources generates the desired arsenic nucleophile, which can then react with electrophiles to form a wide variety of organoarsenic compounds in high yields. rsc.org This method offers a safer and more practical alternative to conventional techniques.

Another novel strategy is the in-situ iodination of organoarsenic homocycles. oup.com This method facilitates a general and facile As-C bond formation. For example, 9-arsafluorene derivatives have been successfully prepared using this technique, where an organoarsenic homocyclic compound reacts with iodine to generate an arsenic diiodide intermediate in-situ, which then undergoes further reaction to form the target product. oup.com

Furthermore, new methodologies are being explored for the synthesis of specific classes of organoarsenic compounds, such as arsonolipids with increased chemical stability. nih.gov For instance, a new class of arsonolipids containing ether bonds instead of the more common ester bonds has been synthesized. nih.gov This was achieved by developing a new building block, a thiophenol-protected 2-hydroxyethylarsonic acid, which can be used for the efficient synthesis of various arsono-containing biomolecules, including lipids and cholesterol derivatives. nih.gov These advanced methods highlight the ongoing efforts to expand the toolkit available for the synthesis of complex and potentially useful organoarsenic molecules. rsc.orgmdpi.com

Environmental Chemistry and Biogeochemical Cycling of Dimethylarsinyl Compounds

Occurrence and Distribution of Organoarsenic Species in Diverse Environmental Compartments

Organoarsenic compounds are widespread in the environment, with their distribution and speciation varying significantly across different ecosystems.

Presence and Speciation in Aquatic Ecosystems and Sediments

In aquatic environments, arsenic speciation is influenced by redox conditions. mdpi.com In oxygenated waters, arsenate (As(V)) is the dominant form, while the more toxic arsenite (As(III)) generally constitutes less than 20% of the total arsenic in seawater. researchgate.net However, the speciation is more complex in sediments. In oxidized sediments, arsenate is prevalent and often associated with iron oxyhydroxides. researchgate.net Conversely, in reducing sediment conditions, arsenate is reduced to arsenite and is primarily linked with sulfide (B99878) minerals. researchgate.net

The presence of organoarsenic compounds in aquatic systems is largely a result of biotransformation by marine life. scirp.org Over 20 different organoarsenic compounds have been identified in these environments. scirp.org While inorganic arsenic species like arsenate and arsenite are predominant in the water column, methylated forms such as monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) are also detected. core.ac.uk Studies have shown that methylated species can be found in higher concentrations in the pore water of sediments compared to the overlying free water. researchgate.net

Identification and Characterization in Marine Organisms (e.g., Algae, Fish, Shellfish)

Marine organisms play a crucial role in the biogeochemical cycling of arsenic by accumulating and transforming inorganic arsenic into various organoarsenic compounds. mdpi.com This biotransformation is considered a detoxification pathway. tandfonline.com

Marine algae are primary producers that accumulate arsenate from seawater, reduce it to arsenite, and subsequently metabolize it into a wide array of organoarsenic compounds, including arsenosugars. mdpi.comresearchgate.net These algae then release arsenite, methylarsonic acid, and dimethylarsinic acid back into the seawater. researchgate.net Some seawater algae, under anaerobic conditions, are known to produce dimethylarsinylethanol sulphide. researchgate.net

The diversity of arsenic compounds is generally greater at the lower end of the food chain. mdpi.com In contrast, top predators in the marine food web, such as fish, predominantly contain arsenobetaine (B179536), which is considered non-toxic. mdpi.com Tissues of marine invertebrates and fish can have high concentrations of arsenic, typically ranging from 1 to 100 µg/g dry weight, with the majority being in the form of organoarsenic compounds like arsenobetaine. researchgate.net While arsenobetaine is the most abundant arsenical in seafood, often making up over 90% of the total arsenic in fish, other compounds like dimethylarsinic acid (DMA) have been detected in trace amounts in fatty fish like mackerel and herring, as well as in prawns. nih.gov

Arsenic-containing lipids, or arsenolipids, are another class of organoarsenic compounds found in fish and algae. acs.org Research has led to the synthesis and characterization of several arsenolipids, including compounds with dimethylarsinyl groups attached to hydrocarbon chains and fatty acids. acs.org For instance, 1-(Dimethylarsinyl)heptadecane and 19-(Dimethylarsinyl)nonadecanoic acid have been synthesized and characterized. acs.org

The following table provides a summary of arsenic concentrations found in various marine organisms:

| Organism Group | Typical Arsenic Concentration (µg/g dry weight) | Predominant Arsenic Species |

| Marine Algae | Variable | Arsenosugars, Arsenite, Methylarsonic acid, Dimethylarsinic acid |

| Marine Invertebrates | 1 - 100 | Organoarsenic compounds |

| Fish | 1 - 100 | Arsenobetaine |

Detection and Accumulation in Terrestrial Plants and Agricultural Matrices

Arsenic accumulation in terrestrial plants can occur through uptake from the soil by the roots or through airborne deposition. nih.gov The concentration of arsenic in plants growing in natural, uncontaminated soil is typically low. nih.gov However, in areas with arsenic-contaminated soil, such as former mining sites or agricultural lands where arsenical pesticides were used, plants can accumulate higher levels of arsenic in their tissues. nih.govtandfonline.com

Studies have shown that different plant species and even different parts of the same plant accumulate varying levels of organoarsenic compounds. tandfonline.com For example, higher percentages of organoarsenicals have been found in the branches and leaves of some plants compared to their roots. tandfonline.com This suggests that some plants possess the ability to synthesize or accumulate these compounds. tandfonline.com In some cases, organic arsenic species such as monomethylarsonic acid (MMAA(V)), dimethylarsinic acid (DMAA(V)), and trimethylarsine (B50810) oxide (TMAO(V)) can be major components in plant extracts from contaminated sites. ethz.ch

The use of arsenic-contaminated groundwater for irrigation is a significant pathway for arsenic to enter agricultural soils and subsequently be taken up by crops. iwmi.orgresearchgate.net This is a particular concern in regions where groundwater is naturally high in arsenic. iwmi.org Rice is known to accumulate significant amounts of arsenic, with methylated species like dimethylarsinic acid (DMA) often comprising a substantial fraction of the total arsenic in the grains. nih.gov

The table below presents data on arsenic accumulation in various crops from different studies:

| Crop | Location/Condition | Arsenic Concentration (mg/kg dry weight) | Reference |

| Rice | Arsenic-contaminated areas in Cambodia | 0 - 0.97 | repec.org |

| Corn | Arsenic-contaminated areas in Cambodia | 0 - 0.70 | repec.org |

| Cassava | Arsenic-contaminated areas in Cambodia | 0 - 0.75 | repec.org |

| Potato | Malda, West Bengal | 0.456 (highest among food crops studied) | nih.gov |

| Rice Grain | Malda, West Bengal | 0.429 | nih.gov |

Environmental Transformations and Speciation Dynamics of Organoarsenicals

The transformation and movement of organoarsenic compounds in the environment are governed by complex biogeochemical processes.

Biogeochemical Pathways of Arsenic Methylation and Demethylation in Natural Systems

Microorganisms are key drivers of arsenic methylation in the environment. nih.gov The process, often referred to as the Challenger pathway, involves the reduction of pentavalent arsenic to trivalent arsenic, followed by the sequential addition of methyl groups. nih.gov This microbial activity leads to the formation of various methylated arsenic species, including monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and trimethylarsine oxide (TMAO). nih.gov S-adenosylmethionine (SAM) and methylcobalamin (B1676134) often act as methyl donors in this process. nih.gov

Transport and Fate Mechanisms of Organoarsenic Compounds in the Environment

The transport and fate of organoarsenic compounds are influenced by their chemical properties and the environmental conditions. nih.gov The speciation of arsenic is a critical factor, as different species exhibit varying mobility and bioavailability. nih.gov For example, the translocation of arsenic from roots to shoots in plants can differ significantly between inorganic and methylated forms. mdpi.com Studies have shown that dimethylarsinic acid (DMA) can have a much higher translocation factor compared to inorganic arsenic species. mdpi.com

In aquatic systems, the speciation of arsenic affects its adsorption to suspended particles and its transfer to sediments. scirp.org Organoarsenic compounds released into the marine environment, such as arsenobetaine, can be converted to arsenate in aerobic seawater. researchgate.net The biogeochemical cycling of elements like arsenic is a dynamic process that has evolved over geological time, significantly influenced by the emergence of life and the subsequent changes in environmental conditions. eolss.net Understanding these transport and fate mechanisms is essential for predicting the environmental impact of organoarsenic compounds.

Interactions with Geochemical Phases and Dissolved Organic Matter in Environmental Contexts

The environmental mobility and fate of "Ethanol, 2-(dimethylarsinyl)-" are significantly influenced by its interactions with solid geochemical phases, such as minerals and metal oxides, and with natural organic matter present in dissolved and particulate forms. These interactions, primarily adsorption to solid surfaces and complexation with dissolved organic matter, control the compound's concentration in aqueous systems, its transport, and its bioavailability. While direct research on "Ethanol, 2-(dimethylarsinyl)-" is limited, studies on analogous dimethylated arsenicals provide significant insights into its likely environmental behavior.

Interactions with Geochemical Phases

The sorption of arsenic species to geochemical phases is a critical process governing their distribution in soils, sediments, and aquifers. Iron oxides, in particular, are recognized as primary scavengers of arsenic in the environment. The behavior of "Ethanol, 2-(dimethylarsinyl)-" is expected to be influenced by the presence of its dimethylarsinoyl functional group.

Research on the adsorption of various dimethylated arsenicals onto iron oxide-modified rice husk biochar (FeBC) reveals the strong affinity of these compounds for iron oxide surfaces. A study demonstrated that while unmodified biochar had negligible adsorption for dimethylated arsenicals, the iron oxide-modified counterpart showed significant uptake nih.gov. The maximum adsorption capacities (q_m), calculated using the Langmuir isotherm model, highlight the role of iron oxides in sequestering these arsenic compounds nih.gov. For instance, dimethylarsinic acid (DMA(V)), a compound structurally similar to the dimethylarsinoyl moiety of "Ethanol, 2-(dimethylarsinyl)-", exhibited a maximum adsorption capacity of 7.08 mg/g on this material nih.gov. This suggests that "Ethanol, 2-(dimethylarsinyl)-" likely undergoes significant adsorption onto iron-rich minerals like ferrihydrite, goethite, and hematite, which are common in many environmental systems nih.govnih.gov.

The mechanism of adsorption is believed to involve the formation of inner-sphere complexes between the arsenical group and the hydroxyl functional groups on the iron oxide surface rsc.orgdiva-portal.org. The presence of the ethanol (B145695) group in "Ethanol, 2-(dimethylarsinyl)-" may influence the extent and nature of this binding compared to simpler dimethylated arsenicals.

The following table summarizes the adsorption characteristics of related dimethylated arsenicals on iron oxide-modified biochar, providing a proxy for the potential behavior of "Ethanol, 2-(dimethylarsinyl)-".

| Adsorbent | Arsenical Compound | Maximum Adsorption Capacity (q_m, mg/g) |

| Iron Oxide-Modified Biochar (FeBC) | Dimethylarsinic acid (DMA(V)) | 7.08 |

| Iron Oxide-Modified Biochar (FeBC) | Dimethylmonothioarsinic acid (DMMTA(V)) | 0.43 |

| Iron Oxide-Modified Biochar (FeBC) | Dimethyldithioarsinic acid (DMDTA(V)) | 0.28 |

| Data sourced from a study on dimethylated arsenicals adsorption on iron oxide-modified rice husk biochar. nih.gov |

Interactions with Dissolved Organic Matter (DOM)

Dissolved organic matter, particularly humic substances like humic acid (HA) and fulvic acid, is ubiquitous in aquatic and terrestrial environments and plays a crucial role in the speciation and mobility of metals and metalloids. These complex organic molecules can form soluble complexes with arsenicals, potentially increasing their mobility, or they can sorb to mineral surfaces, creating new sorption sites or blocking existing ones.

Investigations into the interaction between arsenicals and humic substances are critical for understanding their environmental fate. For instance, studies on a closely related compound, "2-dimethylarsinyl-ethanol sulphide," have noted the influence of humic acid on its electrochemical detection, implying an interaction in solution researchgate.net.

More detailed research on the interaction of dimethylarsinic acid (DMAA) with humic acid has shown the formation of weak complexes epa.gov. The association is dependent on pH, ionic strength, and the concentration of the arsenic species. The interaction is thought to be mediated by bridging metals and deprotonated functional groups within the humic acid structure epa.gov. The logarithmic conditional association constants for these interactions have been quantified, as shown in the table below. Given the structural similarity, it is plausible that "Ethanol, 2-(dimethylarsinyl)-" would exhibit comparable weak complexation with humic substances.

| Arsenic Species | Logarithmic Conditional Association Constant (log K) |

| Arsenate (As(V)) | 1.97 ± 0.02 |

| Arsenite (As(III)) | 1.58 ± 0.07 |

| Dimethylarsinic acid (DMAA) | 1.50 ± 0.10 |

| Data represents the formation of weak complexes with humic acid. epa.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.